molecular formula C₁₅H₁₅D₃N₈O₅ B1151023 Regadenoson-d3

Regadenoson-d3

Cat. No.: B1151023
M. Wt: 393.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regadenoson-d3 is the deuterated stable isotope analog of Regadenoson, a selective A 2A adenosine receptor (A 2A R) agonist . As a research tool, this compound is invaluable in quantitative mass spectrometry and pharmacokinetic studies, where it serves as an internal standard to precisely track the concentration, distribution, and metabolic fate of the parent drug, Regadenoson, in complex biological matrices . The incorporation of deuterium atoms provides a distinct mass difference without significantly altering the compound's biological activity, enabling highly accurate and specific assays. The primary research application of this compound stems from the pharmacological profile of its parent compound. Regadenoson is a well-established coronary vasodilator used in myocardial perfusion imaging (MPI) to mimic the effects of exercise on coronary blood flow in patients who cannot undergo adequate physical stress . It functions by selectively agonizing the A 2A adenosine receptor on coronary smooth muscle cells. This activation triggers a G-protein-coupled signaling cascade that leads to coronary artery dilation and a significant increase in coronary blood flow, thereby allowing for the detection of flow-limiting coronary stenosis . The use of the deuterated form, this compound, allows researchers to conduct detailed metabolic and biodistribution studies, which are crucial for advancing the understanding of this class of pharmacological stress agents. Its application is strictly confined to non-clinical laboratory research.

Properties

Molecular Formula

C₁₅H₁₅D₃N₈O₅

Molecular Weight

393.37

Synonyms

2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine-d3; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Regadenoson D3

Chemical Pathways for Regadenoson-d3 Synthesis

The synthesis of this compound is conceptually based on the established synthetic routes for Regadenoson, with the key modification being the introduction of a deuterated building block at a specific stage. A plausible and efficient chemical pathway involves the coupling of a deuterated pyrazole (B372694) derivative with a protected adenosine (B11128) intermediate, followed by deprotection to yield the final product.

A common route to Regadenoson involves the reaction of a 2-haloadenosine derivative with a pyrazole-4-carboxamide moiety. To synthesize this compound, the methyl group of the N-methyl-pyrazole-4-carboxamide is replaced with a trideuteromethyl (-CD3) group.

Synthesis of the Deuterated Pyrazole Intermediate: The synthesis commences with the preparation of 1-(trideuteromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This is typically achieved by reacting ethyl pyrazole-4-carboxylate with a trideuteromethylating agent, such as trideuteromethyl iodide (CD3I) or trideuteromethyl triflate, in the presence of a suitable base.

Amidation to form Deuterated N-methyl-pyrazole-4-carboxamide: The resulting ester is then converted to the corresponding N-(trideuteromethyl) amide. This can be accomplished by reacting the ester with trideuteromethylamine (CD3NH2).

Protection of Adenosine: Commercially available 2-chloroadenosine (B27285) is protected at the 2', 3', and 5'-hydroxyl groups to prevent side reactions during the subsequent coupling step. Common protecting groups include acetonides or silyl (B83357) ethers.

Coupling Reaction: The protected 2-chloroadenosine is then coupled with the deuterated N-(trideuteromethyl)-pyrazole-4-carboxamide in the presence of a suitable catalyst, such as a copper or palladium complex, and a base.

Deprotection: The final step involves the removal of the hydroxyl protecting groups from the adenosine moiety under acidic or fluoride-mediated conditions to yield this compound.

Selection of Deuterated Precursors and Reagents

The selection of the deuterated precursor is a critical aspect of the synthesis, directly influencing the position and efficiency of deuterium (B1214612) incorporation. For this compound, the target for deuteration is the N-methyl group of the pyrazole-4-carboxamide side chain. This specific labeling provides a stable isotopic signature with a +3 mass unit shift, which is ideal for mass spectrometric analysis.

The primary deuterated reagents for this synthesis are:

Trideuteromethylamine (CD3NH2) or its salts (e.g., CD3NH2·HCl): This reagent is crucial for the amidation step to form the deuterated N-methyl amide. The synthesis of trideuteromethylamine can be achieved through various methods, including the reduction of deuterated nitromethane (B149229) or the reaction of N-(trideuteromethyl)phthalimide with an acid google.com.

Trideuteromethyl Iodide (CD3I) or other trideuteromethylating agents: These can be used for the N-alkylation of a pyrazole precursor.

Table 1: Key Deuterated Precursors and Reagents for this compound Synthesis

Precursor/ReagentChemical FormulaRole in Synthesis
TrideuteromethylamineCD3NH2Formation of the N-(trideuteromethyl)carboxamide group
Trideuteromethylamine HydrochlorideCD3NH2·HClA stable salt form of trideuteromethylamine
Trideuteromethyl IodideCD3ITrideuteromethylating agent for N-alkylation of the pyrazole ring

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is a critical step to ensure its suitability as an internal standard. The primary goal is to remove any unreacted starting materials, by-products, and, most importantly, any unlabeled Regadenoson.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common and effective technique for the purification of this compound. By carefully selecting the stationary phase (e.g., C18 column) and optimizing the mobile phase composition (typically a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate), it is possible to achieve excellent separation of this compound from its impurities. In some cases, specialized HPLC techniques like argentation HPLC can be used to separate isotopically labeled compounds from their unlabeled counterparts nih.gov.

Table 2: Typical HPLC Purification Parameters for this compound

ParameterSpecification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or Mass Spectrometry (MS)

Characterization and Quality Control:

Following purification, the identity and purity of this compound are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): Provides confirmation of the molecular weight, confirming the incorporation of three deuterium atoms (M+3). High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of the molecule and to verify the absence of proton signals from the N-methyl group, confirming successful deuteration. 13C NMR and 2H NMR can also be used for further structural elucidation and to quantify the deuterium incorporation.

The combination of these synthetic and purification strategies allows for the production of high-purity this compound, an indispensable tool for the reliable bioanalysis of Regadenoson.

Advanced Analytical Characterization and Quantification of Regadenoson D3 in Research

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation

Confirming the successful and specific incorporation of deuterium atoms into the Regadenoson molecule is the foundational step in its characterization. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the location of deuterium incorporation. In Regadenoson-d3, the deuterium atoms are substituted on the methyl group of the carboxamide moiety. cleanchemlab.com This substitution leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum when compared to the spectrum of the non-deuterated Regadenoson. The structure of Regadenoson is confirmed by techniques including ¹H-NMR and ¹³C-NMR. fda.gov While specific spectral data for this compound is not widely published, the expected change would be the absence of the N-methyl proton signal. Chemical shifts in NMR are dependent on solvent, concentration, and temperature. ckgas.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition. Regadenoson has a molecular formula of C₁₅H₁₈N₈O₅ and a molecular weight of 390.4 g/mol . synzeal.com The deuterated form, this compound, has a molecular formula of C₁₅H₁₅D₃N₈O₅, and a corresponding increase in molecular weight to approximately 393.4 g/mol . cleanchemlab.comsynzeal.com HRMS can readily distinguish this mass difference, confirming the incorporation of three deuterium atoms. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern helps to confirm the specific location of the deuterium labels. For instance, in LC-MS/MS analysis, the mass transition monitored for Regadenoson is m/z 391 → 259, while for this compound, it is 394 → 262. d-nb.info This 3-dalton shift in both the parent ion and the relevant fragment ion confirms the stable incorporation of the three deuterium atoms on the N-methyl-carboxamide portion of the molecule.

Table 1: Illustrative Spectroscopic Data for this compound

Analytical TechniqueParameterExpected Observation for this compoundReference (Parent Compound/Methodology)
¹H NMRN-Methyl SignalSignal absent or significantly reduced compared to Regadenoson cleanchemlab.comfda.gov
HRMSMolecular Ion [M+H]⁺~394.16 m/z d-nb.infomedchemexpress.com
Tandem MS (MS/MS)Mass Transition394 → 262 d-nb.inforesearchgate.net

Chromatographic Techniques for Purity Assessment and Isotopic Abundance Determination

Chromatographic methods are essential for determining the chemical and isotopic purity of this compound, ensuring its suitability as an internal standard.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary techniques for assessing chemical purity. These methods separate the compound of interest from any impurities. wjpps.com For Regadenoson, HPLC methods have been developed using C18 columns with gradient elution, typically involving a mobile phase of acetonitrile (B52724) and an aqueous buffer. google.comgoogle.com Detection is commonly performed using UV absorbance at approximately 260 nm. google.com A high chemical purity, often greater than 98%, is required for use as a research standard. sigmaaldrich.comarizona.edu

For isotopic abundance determination, the combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is the method of choice. nih.gov This technique can separate and quantify the relative amounts of the deuterated species (d3) versus partially deuterated (d1, d2) and non-deuterated (d0) versions of the molecule. nih.govresearchgate.net High isotopic purity is crucial for an internal standard to ensure it does not contribute to the signal of the analyte being measured.

Table 2: Typical Chromatographic Conditions for Regadenoson Analysis

ParameterConditionReference
TechniqueRP-HPLC / UPLC wjpps.comgoogle.com
ColumnProntosil C18-AQ (250x4.6 mm, 5 µm) or similar google.com
Mobile PhaseGradient of Acetonitrile and Water with additives (e.g., Acetic Acid, Triethylamine) google.comgoogle.com
Flow Rate~1.0-1.5 mL/min google.comresearchgate.net
DetectionUV at 260 nm google.com
Purity AcceptanceTypically >98% sigmaaldrich.com

Development and Validation of Quantitative Bioanalytical Methods for this compound in Non-Human Biological Matrices

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify Regadenoson in biological samples. d-nb.infofda.gov The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample extraction, chromatography, and ionization, thus correcting for variability in these steps. biopharmaservices.combioanalysis-zone.com

A typical method involves adding a fixed concentration of this compound to non-human biological matrices (e.g., rat or dog plasma) containing unknown concentrations of Regadenoson. d-nb.info The samples then undergo a sample preparation procedure, such as solid-phase extraction (SPE), to isolate the analyte and IS from matrix components. d-nb.info Following extraction, the sample is analyzed by LC-MS/MS. The ratio of the peak area of the analyte (Regadenoson) to the peak area of the IS (this compound) is used to construct a calibration curve and determine the concentration of Regadenoson in the unknown samples.

Validation of these methods is performed according to regulatory guidelines and typically assesses linearity, accuracy, precision, selectivity, recovery, and stability. For example, a validated method for Regadenoson in human plasma using this compound as the IS demonstrated a linear calibration range of 0.1-40 ng/mL. d-nb.info The intra- and inter-batch precision was reported to be less than 13.0%, with accuracy between 2.0-6.9%. researchgate.net

Table 3: Example Parameters for a Validated LC-MS/MS Bioanalytical Method

Validation ParameterTypical Acceptance CriteriaReported Finding (Example)Reference
Calibration Range (Linearity)Correlation coefficient (r²) ≥ 0.990.100-50.0 µg/L researchgate.net
AccuracyWithin ±15% of nominal value2.0-6.9% researchgate.net
Precision (CV%)≤15%<13.0% researchgate.net
Internal StandardThis compoundThis compound d-nb.info
Mass Transition (Regadenoson)Precursor → Product Ion391.3 → 259.2 researchgate.net
Mass Transition (this compound)Precursor → Product Ion394.3 → 262.2 researchgate.net

Evaluation of Matrix Effects and Analytical Performance in Research Applications

Matrix effects are a significant challenge in LC-MS bioanalysis, referring to the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. researchgate.netnih.gov A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these effects. nih.gov Since this compound has nearly identical physicochemical properties and chromatographic retention time to Regadenoson, it is affected by the matrix in the same way. biopharmaservices.com

Evaluation of matrix effects is a critical part of method validation. nih.gov This is often done by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. researchgate.net The IS-normalized matrix factor should ideally be close to 1, indicating that the IS effectively tracks and corrects for any ion suppression or enhancement. One study explicitly noted that there was no apparent matrix effect for Regadenoson or this compound in their validated method. researchgate.net

In Vitro and Preclinical Pharmacological Investigations Utilizing Regadenoson D3

Adenosine (B11128) Receptor Binding Kinetics and Affinity Profiling using Regadenoson-d3

Specific studies detailing the binding kinetics (association and dissociation rates) and a comprehensive affinity profile (Ki or Kd values) of this compound at various adenosine receptor subtypes are not available in the reviewed scientific literature. Such studies are typically performed on the parent compound.

For context, the parent compound, Regadenoson, is characterized as a low-affinity agonist for the A2A adenosine receptor with a Ki of approximately 1.3 µM. europa.eu It exhibits at least a 10-fold lower affinity for the A1 adenosine receptor. europa.eu The affinity of Regadenoson for the A2A receptor has been reported with Ki values of 290 nM and 1120 nM for rat and pig receptors, respectively. medchemexpress.commedchemexpress.eu

This compound is primarily synthesized for use as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Regadenoson in biological matrices. d-nb.inforesearchgate.netresearchgate.net

Assessment of Adenosine Receptor Subtype Selectivity and Functional Activity in vitro

There is no specific information available from in vitro functional assays that have utilized this compound to determine its potency (EC50) or selectivity across the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

The selectivity profile of the parent compound, Regadenoson, is well-documented. It is a selective A2A adenosine receptor agonist. medchemexpress.commedchemexpress.eusnmjournals.org In vitro studies have shown that Regadenoson has little to no significant binding affinity for the A2B and A3 adenosine receptors. europa.eu It demonstrates a 13-fold selectivity for the human A2A receptor over the human A1 receptor. medchemexpress.commedchemexpress.eu The functional activity of Regadenoson as a coronary vasodilator is attributed to its potent agonism at the A2A receptor, which leads to an increase in coronary blood flow. europa.eu

Table 1: Adenosine Receptor Selectivity Profile of Regadenoson (Parent Compound)

Receptor Subtype Affinity (Ki) / Selectivity Species
A2A ~1.3 µM Not Specified
A1 >16.5 µM (>10-fold lower than A2A) Not Specified
A2B Very low affinity Not Specified
A3 Very low affinity Not Specified
A2A 290 nM Rat
A2A 1120 nM Pig

This table displays data for the parent compound, Regadenoson, as specific data for this compound is not available.

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems or Subcellular Fractions

No studies have been published that specifically investigate the in vitro metabolic stability of this compound in isolated enzyme systems (e.g., cytochrome P450 isoforms) or subcellular fractions (e.g., liver microsomes or S9 fractions). The primary purpose of deuteration in drug development can be to alter metabolic pathways and enhance metabolic stability, a concept known as the deuterium (B1214612) kinetic isotope effect. medchemexpress.com However, the extent to which this applies to this compound has not been reported.

Isotope Effects on Receptor Binding or Enzymatic Biotransformation

There is a lack of published research on the kinetic isotope effects of deuterium substitution in this compound on its binding to adenosine receptors or its enzymatic biotransformation. While deuteration can lead to a more stable carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing metabolism at that site, no specific investigations have been reported for this compound.

Cellular Uptake and Efflux Mechanisms in in vitro Models

Information regarding the specific cellular uptake and efflux mechanisms for this compound in in vitro models is not available. Research on the parent compound, Regadenoson, has indicated that it can increase the permeability of the blood-brain barrier in rodents, suggesting interaction with transport systems, but the specific transporters involved have not been fully elucidated for either the parent compound or its deuterated analogue. medchemexpress.commedchemexpress.eu

Computational Chemistry and Molecular Modeling of Regadenoson D3 Interactions

Molecular Docking Simulations of Regadenoson-d3 with Adenosine (B11128) A₂ₐ Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. acs.org For Regadenoson and its deuterated analog, docking simulations are employed to determine the most favorable binding pose within the orthosteric binding site of the adenosine A₂ₐ receptor. acs.org These simulations utilize the crystal structure of the A₂ₐ receptor to model how the ligand fits into the binding pocket. acs.orgnih.gov

Docking studies for the parent compound, Regadenoson, and other A₂ₐ agonists have identified key interactions that anchor the ligand within the receptor. nih.gov The adenine (B156593) core of the molecule typically forms hydrogen bonds with specific residues, such as Asn253, while the ribose moiety interacts with other residues like Ser277 and His278. acs.orgnih.gov The pyrazole (B372694) ring of Regadenoson extends into a hydrophobic pocket, engaging in π-π stacking interactions with residues like Phe168. acs.org

While standard molecular docking algorithms may not explicitly differentiate between hydrogen and deuterium (B1214612) atoms in this compound, these simulations are crucial for establishing the foundational binding mode. The predicted binding pose from docking serves as the essential starting point for more advanced computational methods, such as molecular dynamics and quantum chemical calculations, which can elucidate the more subtle effects of isotopic substitution. acs.org

Receptor ResidueInteraction TypeInteracting Ligand Moiety (Regadenoson)
Asn253 (6.55)Hydrogen BondXanthine (B1682287) Ring
Phe168 (45.52)π-π StackingFused Rings
His278 (7.43)Water-mediated InteractionXanthine Ring
Glu169Salt BridgeNot specified
Ile274Hydrophobic InteractionNot specified

Table 1: Key interacting residues of the Adenosine A₂ₐ Receptor with xanthine-based ligands as identified through molecular modeling. The data is based on computational studies of related A₂ₐ ligands. acs.orgnih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. arxiv.org By simulating the movements of atoms over time, MD can reveal the stability of the binding pose, the flexibility of the receptor, and the role of surrounding water molecules in mediating interactions. irb.hrmdpi.com

For a complex like this compound bound to the A₂ₐ receptor, MD simulations initiated from a docked pose can assess the conformational stability of the complex. acs.org These simulations can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over a period of nanoseconds to microseconds. arxiv.orgmdpi.com Computational studies on related deuterated A₂ₐ receptor antagonists, such as istradefylline (B1672650), have shown that MD simulations can effectively model the conformational behavior of the ligand in the binding pocket. acs.orgirb.hr In those cases, the simulations revealed that larger ligands can be locked into a more uniform binding pose compared to smaller, more flexible ligands like caffeine (B1668208). researchgate.net

Quantum Chemical Calculations for Isotope Effects on Binding Energetics

To precisely quantify the impact of deuteration on binding affinity, researchers employ quantum chemical (QC) calculations. plos.org These methods can calculate the electronic structure and energy of a system with high accuracy. Due to the computational cost, it is often impractical to treat the entire protein-ligand system with QC methods. Therefore, a hybrid approach known as quantum mechanics/molecular mechanics (QM/MM) is frequently used. acs.orgirb.hr

In a QM/MM approach, the ligand (this compound) and the immediate interacting residues of the receptor's binding site are treated with a high-level QC method, while the rest of the protein and solvent are handled by a more computationally efficient molecular mechanics force field. irb.hr This allows for an accurate calculation of the interaction energies where electronic effects, such as those influenced by isotopic substitution, are most critical.

Studies on other deuterated ligands have successfully used QM/MM calculations to determine the binding isotope effect (BIE), which is the change in binding free energy upon isotopic substitution. irb.hracs.org These calculations can reveal whether deuteration leads to a more favorable (lower) binding energy. For instance, computational work on deuterated istradefylline showed that selective deuteration could improve the A₂ₐ receptor affinity by as much as -0.6 kcal/mol, corresponding to a significant increase in potency. researchgate.netnih.gov This effect is attributed to the fact that C-D bonds are slightly shorter and have a lower zero-point vibrational energy than C-H bonds, which can alter the strength of non-covalent interactions like hydrogen bonds and van der Waals contacts. acs.orgplos.org

Deuterated Analog (Istradefylline)Change in Binding Energy (ΔΔEBIND, kcal/mol)Predicted Potency Increase
d9-caffeine-0.3~1.7-fold
d6-istradefylline (methoxy groups)-0.4Not specified
d19-istradefylline (polydeuterated)-0.6~2.8-fold

Table 2: Example of calculated binding energy changes and predicted potency increases for deuterated A₂ₐ receptor antagonists from a computational case study. irb.hrresearchgate.netnih.gov Such calculations could be applied to this compound to predict changes in its binding energetics.

Structure-Activity Relationship (SAR) and Ligand Design Insights from Deuterated Analogs

Computational studies provide powerful insights into the structure-activity relationships (SAR) of deuterated compounds, guiding the design of new ligands with improved properties. researchgate.net By modeling different deuterated versions of a lead compound, researchers can predict which positions of isotopic substitution will yield the most beneficial effects on binding affinity.

For example, computational analysis of deuterated A₂ₐ antagonists revealed that the sensitivity to deuteration is not uniform across the molecule. irb.hrnih.gov The study on istradefylline found that deuterating its aromatic C8-trans-styryl unit had a more significant impact on improving binding affinity than deuterating the xanthine core. acs.orgresearchgate.net Specifically, deuterating the two methoxy (B1213986) groups (d6-istradefylline) resulted in a greater affinity enhancement than perdeuterating the related but smaller ligand, caffeine (d9-caffeine). irb.hr

These findings highlight a key principle for ligand design: the impact of deuteration is context-dependent, relying on the local chemical environment within the receptor's binding site. acs.org Applying this principle to this compound, computational models could be used to explore the SAR of deuteration at various positions beyond the labeled methyl group. By systematically evaluating different deuterated analogs of Regadenoson in silico, it would be possible to identify "hot spots" on the molecule where deuteration most favorably impacts receptor binding, guiding synthetic efforts toward new analogs with potentially enhanced potency or selectivity.

Broader Applications of Regadenoson D3 As a Research Tool

Role in the Development and Validation of High-Throughput Screening Assays for Adenosine (B11128) Receptor Ligands

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. In the search for new adenosine receptor ligands, HTS assays are essential for identifying initial "hits." The development and validation of these assays require robust, reliable, and precise analytical methods.

Regadenoson-d3 plays a pivotal role in HTS assays that utilize mass spectrometry (MS) as a detection method. In such assays, its primary function is to serve as an ideal internal standard. When screening for compounds that bind to or modulate the activity of adenosine receptors, particularly the A2A subtype, this compound is added to each sample. Because it is chemically identical to Regadenoson, it mimics the behavior of the unlabeled analyte during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer.

This application is crucial for several reasons:

Accuracy and Precision: It corrects for variability in sample processing and instrument response, which is common in automated HTS environments. By normalizing the signal of the analyte to the signal of the known concentration of this compound, researchers can obtain highly accurate and precise quantification of ligand binding or functional response.

Matrix Effect Compensation: Biological samples are complex matrices that can suppress or enhance the ionization of an analyte, leading to erroneous results. clearsynth.com As this compound co-elutes and experiences the same matrix effects as the unlabeled compound, it provides effective normalization, ensuring data reliability across thousands of different library compounds. clearsynth.comnih.gov

Method Validation: During the validation of an HTS assay, this compound is used to confirm the method's robustness, reproducibility, and accuracy, which are requirements for a successful screening campaign. clearsynth.com

While specific HTS campaigns using this compound are often proprietary, the principles underlying the use of deuterated standards are fundamental to modern MS-based screening. researchgate.net The combination of automated liquid handling with rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabled by reliable internal standards like this compound, accelerates the discovery of new and selective adenosine receptor ligands.

Application in Fundamental Research to Elucidate Adenosine Receptor Biology and Signaling Pathways

Understanding the intricate biology of adenosine receptors is crucial for developing targeted therapeutics. Regadenoson is a potent and highly selective agonist for the A2A adenosine receptor, making its deuterated counterpart, this compound, an invaluable tool for fundamental research. medchemexpress.comresearchgate.net Its utility lies in its ability to act as a tracer in complex biological systems without altering the underlying pharmacology.

Researchers use this compound in various experimental contexts:

Receptor Binding Assays: In competitive binding assays, this compound can be used as a stable isotope-labeled competitor to help quantify the binding affinity of new, unlabeled ligands for the A2A receptor. Its known binding characteristics provide a reliable reference. Regadenoson demonstrates significantly higher affinity for the A2A receptor compared to other subtypes. medchemexpress.comopenaccessjournals.com

Table 1: Binding Affinity (Ki) of Regadenoson for Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Species
A2A1.3 µMHuman
A1>16.5 µMHuman
A2BLow AffinityNot Specified
A3Low AffinityNot Specified
A2A290 nMRat
A2A1120 nMPig
Data sourced from multiple studies. medchemexpress.comdrugbank.com

Signaling Pathway Elucidation: Activation of the A2A receptor by an agonist like Regadenoson initiates a signaling cascade, primarily through the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). openaccessjournals.com In research settings, this compound can be used to stimulate this pathway, and its distinct mass allows for precise quantification of its concentration in relation to the downstream effects being measured, helping to build accurate dose-response models.

In Vivo Target Engagement: In preclinical and clinical research, this compound serves as an essential analytical standard to accurately measure the concentration of administered Regadenoson in plasma or tissues. nih.gov For instance, in a study investigating the effect of Regadenoson on iNKT cells, which are rich in A2A receptors, a deuterated Regadenoson standard was used for the liquid chromatography/mass spectrometry quantification of the drug's concentration in patients' plasma. nih.gov This is critical for correlating drug exposure with the observed biological or therapeutic effect.

Utility in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Research Beyond Human Translation

Before a drug candidate can be tested in humans, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly characterized in preclinical studies. bioagilytix.com This field, known as Drug Metabolism and Pharmacokinetics (DMPK), relies heavily on animal models and in vitro systems. This compound is a powerful tool in this context, primarily used as a tracer and an internal standard for quantitative bioanalysis. medchemexpress.comwuxiapptec.com

The use of a stable isotope-labeled version of a drug offers several advantages in preclinical DMPK studies:

Metabolite Identification: A common technique involves administering a mixture of the unlabeled drug (Regadenoson) and its deuterated version (this compound) to an animal model. When samples are analyzed by high-resolution mass spectrometry, the parent drug and its metabolites appear as distinctive doublet peaks separated by the mass of the deuterium label. This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous molecules in a complex biological matrix.

Pharmacokinetic (PK) Studies: In "cassette" dosing or co-administration studies, this compound can be used to compare the PK profile of the drug under different conditions (e.g., oral vs. intravenous administration) within the same animal, reducing biological variability and the number of animals required.

Investigating Isotope Effects: While generally minimal, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolism at the site of deuteration (a kinetic isotope effect). medchemexpress.com Comparing the pharmacokinetic profiles of Regadenoson and this compound allows researchers to study whether such effects are present, providing deeper insight into the drug's metabolic pathways.

Table 2: Key DMPK Parameters Investigated Using this compound

ParameterDescriptionRole of this compound
Clearance (CL) The rate at which a drug is removed from the body.Used as an internal standard for accurate plasma concentration measurement over time.
Volume of Distribution (Vd) The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.Enables precise quantification of the drug in plasma, essential for calculating Vd.
Half-life (t½) The time required for the concentration of a drug in the body to be reduced by one-half.Allows for accurate determination of the drug concentration decay curve.
Metabolite Profiling Identification and quantification of the byproducts of metabolism.Acts as a tracer to help identify metabolites and as a standard for their quantification.
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Used as an IV standard to compare against oral administration for absolute bioavailability calculation.

Contribution to Advancements in Analytical Chemistry Methodologies for Drug Discovery

The reliability of data in drug discovery is fundamentally dependent on the quality of the analytical methods used. clearsynth.com The development of robust and validated analytical techniques is a critical component of the pharmaceutical sciences. This compound, as a stable isotope-labeled internal standard (SIL-IS), represents the gold standard for quantitative bioanalysis using LC-MS/MS. nih.govmdpi.com

The advantages of using a SIL-IS like this compound over other types of internal standards (e.g., structural analogs) are well-established:

Co-elution with Analyte: It has nearly identical physicochemical properties to the unlabeled Regadenoson, meaning it elutes at the same time during liquid chromatography. This is the ideal behavior for an internal standard.

Similar Extraction and Ionization: It compensates for any loss of analyte during sample extraction and for fluctuations in ionization efficiency in the mass spectrometer source, as it is affected in the same way as the target analyte. nih.gov

High Specificity: Its unique mass-to-charge ratio ensures that it can be detected specifically alongside the analyte without interference, leading to highly selective and sensitive assays. nih.gov

Table 3: Properties of an Ideal Internal Standard for LC-MS/MS

PropertyThis compound as an Internal Standard for Regadenoson
Chemical & Physical Similarity Nearly identical to the analyte, ensuring similar behavior during analysis.
Chromatographic Behavior Co-elutes with the analyte, providing the most accurate correction for retention time shifts.
Mass Spectrometric Distinction Easily distinguished from the analyte by its higher mass, preventing signal overlap.
Purity and Stability Synthesized to high isotopic and chemical purity; stable under analytical conditions.
Matrix Effect Compensation Experiences identical ion suppression or enhancement as the analyte, ensuring accurate normalization.
Availability Can be custom synthesized for research and development purposes.

Future Research Directions and Unresolved Questions for Regadenoson D3 Research

Exploration of Novel Research Applications for Deuterated Adenosine (B11128) Receptor Agonists

The development of deuterated adenosine receptor agonists like Regadenoson-d3 paves the way for exploring novel research applications beyond their established clinical uses. The enhanced metabolic stability often conferred by deuterium (B1214612) substitution could allow for more controlled and prolonged receptor activation, enabling the investigation of subtle physiological processes mediated by the A2A adenosine receptor.

One key area of future research is the potential anti-inflammatory effects of sustained A2A receptor activation. frontiersin.org A2A receptor agonists have been considered for the treatment of inflammation, and a deuterated version of Regadenoson could provide a more stable tool to probe these pathways in preclinical models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. frontiersin.org

Furthermore, the improved pharmacokinetic profile of a deuterated agonist could be advantageous in studying the role of A2A receptors in other conditions, including sickle cell disease and pain management. frontiersin.org For instance, computational studies on other deuterated adenosine A2A receptor ligands, such as istradefylline (B1672650), have suggested that selective deuteration can enhance receptor affinity, potentially leading to increased potency. irb.hrfigshare.com This principle, if applied to this compound, could result in a more potent and longer-lasting agent, facilitating research into its therapeutic potential in a wider range of disorders.

Table 1: Potential Research Applications for Deuterated Adenosine Receptor Agonists

Research Area Potential Application of this compound Rationale
Inflammation Investigation of anti-inflammatory pathways in preclinical models. Enhanced metabolic stability may allow for more sustained receptor activation, crucial for studying chronic inflammatory processes.
Sickle Cell Disease Exploration of A2A receptor activation in mitigating disease pathology. A longer half-life could provide a more consistent therapeutic effect in preclinical studies.
Pain Management Study of A2A-mediated analgesia. Improved potency and duration of action could translate to more effective pain modulation in research settings.

| Neuroprotection | Investigation of neuroprotective effects in models of neurodegenerative diseases. | Sustained A2A receptor activation may offer enhanced protection against neuronal damage. |

Integration of this compound with Advanced Imaging Modalities in Preclinical Research

Regadenoson is already a critical component of myocardial perfusion imaging (MPI). nih.govnih.gov The integration of this compound with advanced imaging modalities in preclinical research could offer a more nuanced understanding of cardiovascular physiology and pathophysiology. The altered pharmacokinetic profile of this compound might allow for novel imaging protocols and the extraction of more detailed functional information.

For example, in cardiovascular magnetic resonance (CMR) perfusion imaging, the sustained hyperemia potentially induced by this compound could enable more detailed assessment of myocardial blood flow reserve. nih.gov This could be particularly valuable in preclinical models of coronary artery disease, allowing for a more precise quantification of ischemic burden and the evaluation of novel therapeutic interventions.

Beyond cardiovascular imaging, the use of radiolabeled this compound could open doors for positron emission tomography (PET) studies to map the distribution and density of A2A adenosine receptors in various organs and tissues with greater accuracy. The increased metabolic stability of the deuterated tracer could lead to a cleaner signal and improved image quality, facilitating research into the role of A2A receptors in neurological and oncological conditions.

Addressing Methodological Challenges in Deuterium Labeling and Analysis for Complex Biological Systems

While the potential benefits of deuteration are significant, several methodological challenges need to be addressed for the successful application of this compound in complex biological systems. The synthesis of site-specifically deuterated compounds can be complex and requires specialized chemical methodologies. nih.gov Ensuring the isotopic purity and stability of the deuterated label throughout experimental procedures is crucial for the accurate interpretation of results.

A significant challenge lies in the analytical methods required to differentiate and quantify the deuterated compound and its metabolites from their non-deuterated counterparts in biological matrices. Advanced mass spectrometry techniques are essential for these analyses, and the development of robust and validated bioanalytical methods will be a critical step in the preclinical and potential clinical development of this compound.

Furthermore, understanding the kinetic isotope effect is paramount. The substitution of hydrogen with deuterium can alter the rates of chemical reactions, including metabolic pathways. nih.gov Predicting and quantifying these effects in a complex biological system is a non-trivial task and requires sophisticated computational modeling and experimental validation. nih.gov Addressing these challenges will be crucial for the reliable use of this compound as a research tool.

Potential for this compound to Inform Rational Drug Design Strategies for Future Adenosine Receptor Ligands

The study of this compound can provide valuable insights that inform the rational design of future adenosine receptor ligands with improved therapeutic properties. By systematically evaluating the impact of deuterium substitution at different positions on the Regadenoson molecule, researchers can gain a deeper understanding of its structure-activity relationship (SAR) and metabolic pathways.

Computational studies on other deuterated adenosine receptor ligands have demonstrated the potential to improve receptor affinity and potency through selective deuteration. irb.hrfigshare.com Similar in silico modeling of this compound could predict the optimal positions for deuteration to enhance its desired pharmacological properties while minimizing off-target effects. This knowledge can then be applied to the design of novel A2A agonists with tailored pharmacokinetic and pharmacodynamic profiles for specific therapeutic applications.

Moreover, the insights gained from studying the metabolic fate of this compound can help in designing new compounds that are less susceptible to metabolic deactivation, leading to drugs with longer half-lives and improved dosing regimens. nih.gov This approach, often termed "metabolic switching" or "metabolic shunting," can be a powerful strategy in drug discovery. nih.gov Ultimately, the research conducted with this compound can contribute to a more sophisticated and predictive approach to the design of the next generation of adenosine receptor modulators.

Table 2: Compound Names Mentioned

Compound Name
Regadenoson
This compound
Adenosine
Istradefylline

Q & A

Q. How can researchers address ethical and reproducibility challenges in human trials involving this compound?

  • Methodological Answer : Adhere to ICH-GCP guidelines for informed consent and adverse event reporting. Pre-register trials on ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo). Use CONSORT checklists for reporting and include power analyses to justify sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.